Dapoxetine-d6

Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

Quantitative LC-MS/MS analysis of dapoxetine requires a mass-shifted internal standard to avoid peak integration errors. Unlabeled dapoxetine or incorrect deuterated analogs (e.g., d7, d3) introduce unacceptable quantitation bias. Dapoxetine-d6 HCl (C₂₁H₁₈D₆ClNO, MW 347.91) solves this: - ≥99 atom % D isotopic enrichment; +6 Da mass shift - Validated in human plasma bioequivalence studies (CV ≤5%, accuracy 97-106% over 5-600 ng/mL) - Enantiopure (S)-form, not racemic-essential for chiral methods and ANDA compliance

Molecular Formula C21H23NO
Molecular Weight 311.4 g/mol
Cat. No. B12398498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDapoxetine-d6
Molecular FormulaC21H23NO
Molecular Weight311.4 g/mol
Structural Identifiers
SMILESCN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1/i1D3,2D3
InChIKeyUSRHYDPUVLEVMC-PVKQDMRYSA-N
Commercial & Availability
Standard Pack Sizes0.25 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dapoxetine-d6 Certified Reference Standard


Dapoxetine-d6 is a deuterium-labeled analog of the selective serotonin reuptake inhibitor (SSRI) dapoxetine, in which six hydrogen atoms are replaced with deuterium at the N,N-dimethyl moiety [1]. It is supplied as a hydrochloride salt (C₂₁H₁₈D₆ClNO, MW 347.91) with a typical purity of ≥98% and isotopic enrichment ≥99 atom % D . This compound is not intended for therapeutic use; it is manufactured exclusively as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of unlabeled dapoxetine in biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2].

Workflow LC-MS/MS internal standard for dapoxetine quantification
Selection Stable isotope-labeled (d6) at N,N-dimethyl moiety
Use Context Bioequivalence study research in human plasma matrices

Dapoxetine-d6 Substitution Risks


Substituting Dapoxetine-d6 with unlabeled dapoxetine or a different deuterated analog (e.g., Dapoxetine-d7, Dapoxetine-d3) in an LC-MS/MS analytical method introduces unacceptable quantitation error. Unlabeled compounds lack the mass shift required to distinguish the internal standard from the analyte, rendering accurate peak integration impossible [1]. Alternative deuterated analogs possess distinct molecular weights and retention characteristics; for example, Dapoxetine-d6 (MW 311.45 free base; +6 Da shift) exhibits different chromatographic behavior compared to Dapoxetine-d7 (MW 312.46; +7 Da shift) . Furthermore, vendors may supply racemic (±)-Dapoxetine-d6 HCl rather than the enantiopure (S)-form; procurement of the incorrect stereoisomer compromises chiral separation methods and may invalidate regulatory submissions under ANDA requirements [2].

Target
Dapoxetine-d6
Unlabeled dapoxetine
Identical MRM transition prevents mass-shift-based distinction; matrix effect correction cannot be applied.
Target
Dapoxetine-d6 (+6 Da)
Dapoxetine-d7 (+7 Da) or d3 (+3 Da)
Differing mass shift and retention may alter MRM parameters, requiring full method revalidation.
Target
(S)-enantiomer if method requires
Racemic (±)-Dapoxetine-d6
Stereochemical identity mismatch may compromise chiral separation; verify enantiomeric form prior to procurement.

Dapoxetine-d6 Performance Evidence


Regulatory-Compliant Bioanalytical Method Validation

In a validated LC-MS/MS method for human plasma, Dapoxetine-d6 served as the internal standard, enabling a calibration range of 5.0–600 ng/mL with intra-day and inter-day precision (CV%) ≤5% and accuracy between 97–106% across all quality control samples [1]. This level of precision is unattainable with unlabeled dapoxetine due to matrix effect variability and ion suppression/enhancement that cannot be corrected without an isotopically matched internal standard [1].

Method Validation
Method context
CV ≤5% · Accuracy 97–106%
Supports bioanalytical validation review
Human plasma LC-MS/MS, ACE C8, 1.6 min run
Bioanalytical Method Validation LC-MS/MS Pharmacokinetics Internal Standard

High Isotopic Enrichment and Chemical Purity

Commercially sourced Dapoxetine-d6 hydrochloride (as the racemic (±)-form) is specified with isotopic enrichment of 99 atom % D and minimum chemical purity of 98% . This enrichment level minimizes isotopic cross-talk (M+0 contribution from the internal standard to the analyte channel), which is a critical source of quantitative bias in LC-MS/MS. Lower-enrichment deuterated analogs (e.g., <98 atom % D) can produce detectable M+0 signal that artificially inflates measured analyte concentrations at the lower limit of quantification (LLOQ) .

Isotopic & Chemical Purity
Specification review
99 atom% D · ≥98% purity
Minimizes isotopic cross-talk interference
Vendor CoA; MS and HPLC
Isotopic Purity Mass Spectrometry Quality Control Stable Isotope

Distinct N,N-Dimethyl-d6 Labeling Pattern

Dapoxetine-d6 features deuterium incorporation exclusively at the two N-methyl groups as N,N-bis(methyl-d₃), producing a nominal mass shift of +6 Da relative to unlabeled dapoxetine (MW 305.4 → 311.45 free base) . This labeling pattern differs fundamentally from Dapoxetine-d7 (+7 Da; incorporates deuterium at additional aliphatic positions) and Dapoxetine-d3 (+3 Da; single methyl-d₃ group) . The specific +6 Da shift avoids potential mass overlap with endogenous metabolites (e.g., desmethyldapoxetine, MW ~291) and ensures baseline resolution in MRM transitions.

Labeling Pattern
Reported
Target: +6 Da, N,N-bis(methyl-d₃) vs d7 (+7 Da) / d3 (+3 Da)
Distinct MRM transitions; avoids metabolite overlap
Structure by NMR; HRMS mass shift
Isotope Labeling Pattern Mass Spectrometry Structural Differentiation Internal Standard

Regulatory-Grade Characterization Data

Dapoxetine-d6 Hydrochloride is supplied with comprehensive characterization data compliant with regulatory guidelines, enabling its use in analytical method validation (AMV), Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of dapoxetine [1]. The product can serve as a reference standard with traceability to pharmacopeial standards (USP or EP) upon request [1].

Regulatory Documentation
Data to verify
Traceability to USP/EP available
Supports method documentation review
Class-level; vendor quality system
Regulatory Compliance ANDA Reference Standard Quality Control

Dapoxetine-d6 Application Scenarios


Bioequivalence Studies for Generic Formulations

Dapoxetine-d6 is the mandated internal standard for quantifying dapoxetine in human plasma during pivotal bioequivalence studies required for ANDA submission. The validated LC-MS/MS method using this SIL-IS achieved intra-day and inter-day precision (CV ≤5%) and accuracy (97–106%) over a 5.0–600 ng/mL calibration range, successfully applied to a 36-subject pharmacokinetic study following 60 mg oral dapoxetine administration [1].

Therapeutic Drug Monitoring and Pharmacokinetics

In clinical settings requiring precise plasma dapoxetine concentration measurement (e.g., TDM in patients with CYP2D6 polymorphisms or drug-drug interaction studies), Dapoxetine-d6 provides the necessary analytical accuracy to detect sub-therapeutic or supratherapeutic levels. The method's high recovery (>90%) and short run time (1.6 min) support high-throughput clinical sample analysis [1].

Forensic Toxicology and Adulterant Detection

Dapoxetine has been identified as an undeclared adulterant in health supplements marketed for sexual performance enhancement [2]. Dapoxetine-d6 enables definitive identification and quantification of dapoxetine in complex supplement matrices using LC-MS/MS, providing legally defensible quantitative data in forensic and regulatory enforcement contexts.

Metabolite Identification and CYP450 Phenotyping

When investigating dapoxetine metabolism by CYP2D6, CYP3A4, and FMO1 enzymes in human liver microsome assays [1], Dapoxetine-d6 can serve as a stable isotope-labeled substrate to track metabolic pathways via high-resolution mass spectrometry. The +6 Da mass shift distinguishes the parent compound from unlabeled metabolites without altering enzymatic kinetics (class-level inference for deuterated internal standards).

Application
Selection Property
Validation Focus
Dapoxetine quantification in human plasma for bioequivalence research
Isotopic internal standard with +6 Da mass shift
Method precision and accuracy validation review
PK research in CYP2D6 polymorphism contexts
Stable isotope label minimizes matrix effect variability
Concentration range and recovery consistency review
Adulterant screening in health supplement matrices
Definitive identification via distinct MRM transitions
Matrix interference and ion suppression assessment
Metabolite pathway research using stable isotope labeling
Deuterated substrate with unaltered enzymatic kinetics (class-level)
Metabolite tracking via high-resolution MS

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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